2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide
Description
This compound features a 1,2,4-triazole core substituted with a 1H-indol-3-yl group at position 5 and a 4-methoxyphenyl group at position 2. A thioether bridge connects the triazole to an N-(4-ethoxyphenyl)acetamide moiety. The indole and triazole groups are pharmacologically significant, often associated with anti-inflammatory, anticancer, and antimicrobial activities .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3S/c1-3-35-21-12-8-18(9-13-21)29-25(33)17-36-27-31-30-26(23-16-28-24-7-5-4-6-22(23)24)32(27)19-10-14-20(34-2)15-11-19/h4-16,28H,3,17H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTJRBMVNZDEMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- The target compound uses cesium carbonate for S-alkylation, a method noted for high efficiency in triazole-thiol derivatization .
- Chlorophenyl and pyridinyl analogs (e.g., ) demonstrate modular substitution strategies, enabling tuning of electronic and steric properties.
- Ethoxy vs. methoxy substituents (e.g., ) impact solubility; ethoxy groups may enhance metabolic stability compared to methoxy .
Pharmacological Activity
Key Observations :
- Anti-exudative activity in triazole-thioacetamides correlates with the presence of electron-donating groups (e.g., ethoxy) .
- The indole-triazole scaffold in the target compound may confer dual activity (e.g., anti-inflammatory and anticancer) based on structural parallels to indomethacin analogs .
Physicochemical Properties
- Lipophilicity : The 4-ethoxyphenyl group (logP ≈ 3.1) increases lipophilicity vs. 4-methoxyphenyl (logP ≈ 2.7), favoring blood-brain barrier penetration .
- Solubility : Pyridinyl analogs (e.g., ) exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas chloro/methoxy derivatives are more membrane-permeable .
- Stability : Thioether linkages (target compound) are less prone to hydrolysis than sulfonyl or ester groups in analogs like .
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